N-{(1Z)-3-oxo-1-(thiophen-2-yl)-3-[(3,4,5-trimethoxybenzyl)amino]prop-1-en-2-yl}benzamide
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Overview
Description
N~1~-((Z)-2-(2-THIENYL)-1-{[(3,4,5-TRIMETHOXYBENZYL)AMINO]CARBONYL}-1-ETHENYL)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a thienyl group, a trimethoxybenzyl group, and a benzamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((Z)-2-(2-THIENYL)-1-{[(3,4,5-TRIMETHOXYBENZYL)AMINO]CARBONYL}-1-ETHENYL)BENZAMIDE typically involves multiple steps:
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Formation of the Thienyl Intermediate: : The initial step often involves the synthesis of a thienyl-containing intermediate. This can be achieved through the reaction of thiophene with appropriate reagents to introduce functional groups necessary for subsequent steps.
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Introduction of the Trimethoxybenzyl Group: : The next step involves the introduction of the 3,4,5-trimethoxybenzyl group. This can be done through a nucleophilic substitution reaction where the thienyl intermediate reacts with a trimethoxybenzyl halide under basic conditions.
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Formation of the Ethenyl Linkage: : The formation of the ethenyl linkage is a crucial step that can be achieved through a Wittig reaction, where the thienyl intermediate is reacted with a phosphonium ylide to form the desired ethenyl group.
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Amidation Reaction: : The final step involves the formation of the benzamide moiety. This can be done through an amidation reaction where the intermediate compound reacts with benzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can occur at the ethenyl linkage, converting it to an ethyl group.
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the benzamide moiety, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N~1~-((Z)-2-(2-THIENYL)-1-{[(3,4,5-TRIMETHOXYBENZYL)AMINO]CARBONYL}-1-ETHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of N1-((Z)-2-(2-THIENYL)-1-{[(3,4,5-TRIMETHOXYBENZYL)AMINO]CARBONYL}-1-ETHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trimethoxybenzyl group may enhance its binding affinity, while the thienyl group can contribute to its overall biological activity. The exact pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
N~1~-((Z)-2-(2-FURYL)-1-{[(3,4,5-TRIMETHOXYBENZYL)AMINO]CARBONYL}-1-ETHENYL)BENZAMIDE: Similar structure but with a furyl group instead of a thienyl group.
N~1~-((Z)-2-(2-PHENYL)-1-{[(3,4,5-TRIMETHOXYBENZYL)AMINO]CARBONYL}-1-ETHENYL)BENZAMIDE: Similar structure but with a phenyl group instead of a thienyl group.
Uniqueness
The presence of the thienyl group in N1-((Z)-2-(2-THIENYL)-1-{[(3,4,5-TRIMETHOXYBENZYL)AMINO]CARBONYL}-1-ETHENYL)BENZAMIDE imparts unique electronic and steric properties, potentially enhancing its biological activity compared to similar compounds with different aromatic groups.
This detailed analysis provides a comprehensive overview of N1-((Z)-2-(2-THIENYL)-1-{[(3,4,5-TRIMETHOXYBENZYL)AMINO]CARBONYL}-1-ETHENYL)BENZAMIDE, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C24H24N2O5S |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-[(Z)-3-oxo-1-thiophen-2-yl-3-[(3,4,5-trimethoxyphenyl)methylamino]prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C24H24N2O5S/c1-29-20-12-16(13-21(30-2)22(20)31-3)15-25-24(28)19(14-18-10-7-11-32-18)26-23(27)17-8-5-4-6-9-17/h4-14H,15H2,1-3H3,(H,25,28)(H,26,27)/b19-14- |
InChI Key |
LPOYSRJZJYFURC-RGEXLXHISA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)/C(=C/C2=CC=CS2)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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